L-Leucine, L-prolyl-, methyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42382-99-0 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(12(16)17-3)14-11(15)9-5-4-6-13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChI Key |
HSPZQEUPIFQDCJ-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization in Peptide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including peptides. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For dipeptide methyl esters, both ¹H and ¹³C NMR are employed to confirm the covalent structure and stereochemical integrity.
¹H NMR Analysis of Dipeptide Methyl Estersnih.gov
Proton NMR (¹H NMR) provides distinct signals for each chemically non-equivalent proton in a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) offer a wealth of structural information. In the case of a dipeptide methyl ester such as L-Leucyl-L-proline methyl ester, specific proton signals are expected for the leucine (B10760876) and proline residues, as well as the methyl ester group.
For a related compound, N-Acetyl-L-leucyl-L-proline methyl ester, detailed ¹H NMR analysis in DMSO-d6 revealed characteristic signals. rsc.org For instance, the amide proton (NH) appeared as a doublet around δ 8.10 ppm, while the methyl ester protons were observed as a sharp singlet at δ 3.60 ppm. rsc.org The various methylene (B1212753) and methine protons of the leucine and proline rings show complex multiplets in the upfield region of the spectrum. rsc.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Leucyl-Proline Methyl Ester Derivative rsc.org
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |
| Amide NH | 8.10 | d | 8.0 |
| Leucine α-CH | 4.55 | q | 7.8 |
| Proline α-CH | 4.31 | dd | 8.5, 5.1 |
| Proline δ-CH₂ | 3.75, 3.51 | dt, dt | 9.7, 6.8 / 9.5, 6.6 |
| Methyl Ester O-CH₃ | 3.60 | s | N/A |
| Leucine γ-CH | 2.16 | ddd | 12.5, 8.2, 6.0 |
| Proline β, γ-CH₂ | 1.93, 1.83-1.76 | p, m | 6.8 |
| Leucine β-CH₂ | 1.61, 1.41 | dq, dd | 13.4, 6.7 / 8.3, 6.0 |
| Leucine δ-CH₃ | 0.90, 0.88 | d, d | 6.8, 6.6 |
Note: Data is for N-Acetyl-L-leucyl-L-proline methyl ester and serves as a representative example.
¹³C NMR Analysis of Dipeptide Methyl Estersnih.gov
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. Key signals in the ¹³C NMR spectrum of L-Leucyl-L-proline methyl ester would include those for the carbonyl carbons of the peptide bond and the methyl ester, the α-carbons of both amino acid residues, and the various carbons of the leucine side chain and the proline ring.
For dipeptide derivatives, carbonyl carbons typically resonate in the downfield region (δ 168-175 ppm). rsc.orgresearchgate.net The α-carbons are found in the range of δ 50-65 ppm, while the aliphatic side-chain and ring carbons appear at higher fields. rsc.org For example, in a related N-acetylated proline methyl ester, the ester carbonyl carbon was observed at δ 172.6 ppm, the amide carbonyl at δ 168.3 ppm, the proline α-carbon at δ 58.0 ppm, and the methyl ester carbon at δ 51.7 ppm. rsc.org
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisnih.govbas.bgnih.gov
Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For a dipeptide methyl ester, key vibrational bands confirm the presence of the amide linkage, the ester group, and the hydrocarbon framework. bas.bg
In the FTIR spectrum of a dipeptide methyl ester, characteristic absorption bands would be observed for:
N-H stretching of the amide group, typically in the region of 3200-3400 cm⁻¹.
C-H stretching of the aliphatic side chains and rings, just below 3000 cm⁻¹.
C=O stretching of the ester carbonyl, which is a strong, sharp peak usually found around 1740 cm⁻¹. researchgate.net
Amide I band (primarily C=O stretching of the amide bond), which is a very strong absorption typically between 1630 and 1680 cm⁻¹. researchgate.net
Amide II band (a combination of N-H bending and C-N stretching), usually found between 1510 and 1570 cm⁻¹.
C-O stretching of the ester group, which appears in the fingerprint region, often around 1170-1250 cm⁻¹. journalajacr.com
The precise positions of these bands can provide information about hydrogen bonding and the conformation of the peptide backbone. researchgate.netacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationnih.gov
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural information through the analysis of fragmentation patterns.
For L-Leucine, L-prolyl-, methyl ester, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be compared to the calculated mass for the chemical formula C₁₂H₂₂N₂O₃ to confirm its identity.
Under techniques like collision-induced dissociation (CID), the peptide will fragment in a predictable manner. nih.govnih.gov Common fragmentation pathways for peptides include cleavage of the amide bond, resulting in b- and y-type ions. For proline-containing peptides, fragmentation can be complex. Studies have shown that proline can influence the fragmentation pathway, sometimes leading to the neutral loss of the proline residue along with its C-terminal neighbor. nih.govnih.gov The fragmentation of the ester group, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester moiety, can also be observed. libretexts.org
Chromatographic Techniques for Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For peptide analysis, chromatographic methods are vital for purification and for assessing purity, including the detection of enantiomeric impurities.
Gas Chromatography (GC) for Enantiomeric Analysis of Amino Acid Derivativesnih.gov
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While peptides themselves are not typically volatile enough for GC analysis, their constituent amino acids can be analyzed after conversion into more volatile derivatives. sigmaaldrich.com This is particularly useful for determining the enantiomeric purity of the starting materials or for analyzing the products of peptide hydrolysis.
For the enantiomeric analysis of leucine and proline, a two-step derivatization process is often employed. sigmaaldrich.com This involves:
Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester, using methanolic HCl. sigmaaldrich.com
Acylation: The amino group is acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form an N-trifluoroacetyl derivative. nih.govsigmaaldrich.com
These N-trifluoroacetyl-O-methyl ester derivatives are sufficiently volatile for GC analysis. nih.gov The separation of the D- and L-enantiomers is then achieved using a chiral stationary phase (CSP) column. sigmaaldrich.com The differential interaction of the enantiomeric derivatives with the chiral selector of the CSP results in different retention times, allowing for their separation and quantification. nih.gov This method is highly sensitive and allows for the accurate determination of enantiomeric excess (ee). nih.gov
Liquid Chromatography (LC), including HPLC and LC-MS, for Purity and Identity Confirmation
Liquid chromatography is a cornerstone technique for the analysis of peptides, offering high-resolution separation for both purity assessment and identification. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are particularly powerful for characterizing peptide esters like this compound. thermofisher.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is employed to separate the target compound from impurities, which may include unreacted starting materials, byproducts from the synthesis, or diastereomers. nih.govresearchgate.net For peptide esters, reversed-phase HPLC (RP-HPLC) is the most common method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system. The separation is based on the differential partitioning of the analytes between the two phases.
The purity of this compound can be determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all observed peaks. A high-purity sample will exhibit a single, sharp peak with minimal secondary peaks. researchgate.net The retention time is characteristic of the compound under specific chromatographic conditions but is not sufficient for absolute identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): To unequivocally confirm the identity of the peptide ester, HPLC is interfaced with a mass spectrometer. cancer.govyoutube.com As the compound elutes from the HPLC column, it is ionized (commonly via electrospray ionization, ESI) and enters the mass analyzer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (molecular formula: C₁₂H₂₂N₂O₃, molecular weight: 242.31 g/mol ), the expected primary ion in positive ESI mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 243.32. The high accuracy and resolution of modern mass spectrometers allow for the confirmation of the elemental composition, providing definitive structural evidence. nih.govnih.gov
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates the peptide ester from polar and non-polar impurities based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide a source of protons for ionization in LC-MS. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the compound from the nonpolar stationary phase. |
| Gradient | Linear gradient from 5% to 95% B over 20-30 minutes | Gradually increases the elution strength of the mobile phase to separate compounds with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 210-220 nm / Mass Spectrometry (MS) | UV detection monitors the peptide bond. MS confirms the molecular weight. inflibnet.ac.in |
Thin-Layer Chromatography (TLC) in Monitoring Synthesis Progress
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used to qualitatively monitor the progress of chemical reactions, such as the coupling of L-Leucine to L-proline methyl ester. nih.govthieme.denih.gov By spotting the reaction mixture onto a TLC plate at different time points, chemists can visualize the consumption of starting materials and the formation of the desired product. nih.gov
For the synthesis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. reachdevices.com A suitable mobile phase (eluent) is chosen to achieve good separation between the starting amino acids/esters, the coupling reagents, and the final dipeptide ester product. The positions of the compounds on the developed plate are identified by their retention factor (Rf) values.
Visualization is commonly achieved using a ninhydrin (B49086) stain. Ninhydrin reacts with primary and secondary amines to produce a colored spot, typically purple for primary amines (like the N-terminus of L-proline methyl ester if deprotected) and yellow for secondary amines (like the proline ring). If the N-terminus of the L-Leucine reactant is protected (e.g., with a Boc or Cbz group), it will not react with ninhydrin until deprotected. The product, this compound, has a secondary amine (the proline ring) and will thus produce a characteristic color with ninhydrin. The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot corresponding to the product is prominent.
| Parameter | Description | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating moderately polar compounds like amino acid derivatives. reachdevices.com |
| Mobile Phase | Dichloromethane:Methanol (B129727) (e.g., 95:5 v/v) or Ethyl Acetate:Hexane (e.g., 1:1 v/v) | The polarity is optimized to achieve an Rf value for the product between 0.3 and 0.5 for best resolution. |
| Visualization | Ninhydrin solution followed by heating | Reacts with the secondary amine of the proline residue in the product to form a colored spot, allowing for its detection. scirp.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Peptide Ester Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. thermofisher.com For a dipeptide ester like this compound, which lacks aromatic side chains (like Phenylalanine, Tyrosine, or Tryptophan), the UV absorption is dominated by the peptide bond itself. inflibnet.ac.in
The amide group of the peptide linkage gives rise to two principal electronic transitions:
A weak n→π* transition, which occurs at approximately 210-220 nm. inflibnet.ac.in
An intense π→π* transition, which is found at a shorter wavelength, typically around 190 nm. inflibnet.ac.innih.gov
Because these absorptions occur in the far-UV region of the spectrum, analysis often requires specialized equipment and high-purity solvents that are transparent at these wavelengths. The absence of significant absorbance above 250 nm is a key characteristic of aliphatic peptides like this compound, confirming the lack of aromatic impurities. rsc.org While not highly specific for identification, UV-Vis spectroscopy can be used for quantitative analysis by applying the Beer-Lambert law, using the absorbance of the peptide bond at a fixed wavelength (e.g., 214 nm).
| Transition | Approximate Wavelength (λmax) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π | ~190 nm | High (~7000 M⁻¹cm⁻¹) | Strong absorption characteristic of the amide bond. inflibnet.ac.in |
| n → π | ~210-220 nm | Low (~100 M⁻¹cm⁻¹) | Weak, but often used for detection in HPLC due to being in a more accessible wavelength range. inflibnet.ac.in |
Circular Dichroism (CD) Spectroscopy in Chiral Structure Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules in solution. youtube.com It measures the differential absorption of left- and right-circularly polarized light. Since this compound is composed of two L-amino acids, it is an inherently chiral molecule and will therefore be CD active.
The CD spectrum of a peptide is highly sensitive to its conformation, particularly the geometry of the peptide backbone. researchgate.net The rigid, cyclic structure of proline significantly influences the peptide backbone conformation and, consequently, the CD spectrum. researchgate.net For a short, unstructured peptide ester in solution, the CD spectrum is typically dominated by signals from the peptide bond's electronic transitions.
Key applications of CD spectroscopy for this compound include:
Confirmation of Chirality: The presence of a CD signal confirms the molecule's chiral nature.
Enantiomeric Purity: The CD spectrum of this compound would be an exact mirror image of the spectrum of its enantiomer, D-Leucyl-D-prolyl-methyl ester. rsc.org This allows for the detection of enantiomeric impurities and the determination of enantiomeric excess.
Conformational Analysis: While this dipeptide ester is too short to form stable secondary structures like α-helices or β-sheets, its CD spectrum provides a fingerprint of its predominant solution conformation, which is heavily influenced by the stereochemistry of its constituent amino acids. nih.govnih.gov The spectrum would likely show a negative band around 205 nm, which is characteristic of proline-containing peptides in a random coil or polyproline II-type conformation. researchgate.net
| Compound | Expected CD Signal | Interpretation |
|---|---|---|
| This compound | Non-zero spectrum with characteristic positive and/or negative bands. | Confirms the presence of a chiral molecule with L-stereochemistry. |
| D-Leucine, D-prolyl-, methyl ester | Mirror image of the L,L-dipeptide spectrum. | Demonstrates the opposite absolute configuration. |
| Racemic Mixture (L,L and D,D) | No CD signal (or zero ellipticity across all wavelengths). | The signals from the two enantiomers cancel each other out. |
Enzymatic Transformations and Biocatalysis Involving L Leucine, L Prolyl , Methyl Ester
Enzyme-Catalyzed Hydrolysis of Peptide Methyl Esters
The enzymatic hydrolysis of peptide esters is a fundamental biochemical process with significant implications in protein metabolism and biotechnological applications. This section examines the molecular mechanisms governing the cleavage of the ester bond in dipeptide methyl esters by specific enzymes, the factors influencing this catalytic activity, and the substrate specificity of these enzymes.
Aminopeptidases are a class of proteases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. nih.gov The cleavage of an ester bond by an aminopeptidase (B13392206), while less common than peptide bond hydrolysis, proceeds through a related catalytic mechanism. For metalloaminopeptidases, such as those from the M17 family like leucine (B10760876) aminopeptidase, the process is critically dependent on the presence of metal ions, typically Zn²⁺ or Mn²⁺, within the active site. nih.govacs.org These metal ions are not merely structural components but are essential for catalysis, playing a role in activating a water molecule for nucleophilic attack. nih.govacs.org
In some instances, particularly with serine or cysteine proteases, the mechanism involves the formation of a covalent acyl-enzyme intermediate. nih.gov The enzyme's active site serine or cysteine residue acts as the initial nucleophile, attacking the ester carbonyl to form the acyl-enzyme complex and releasing the alcohol. This intermediate is then resolved by the attack of a water molecule (hydrolysis), which releases the peptide with a free C-terminal carboxyl group. nih.gov
The specificity of proteases is a critical determinant of their catalytic efficiency towards different substrates, including dipeptide methyl esters. This specificity is governed by the structural and chemical properties of the amino acid residues in both the substrate and the enzyme's active site. nih.gov Proteases often exhibit a pronounced preference for certain amino acids at specific positions relative to the scissile bond. nih.govfrontiersin.org
For instance, leucine aminopeptidases, as their name suggests, show a strong preference for substrates with an N-terminal leucine residue. nih.gov However, their specificity is not absolute, and they can cleave other amino acids, albeit with varying efficiencies. Studies on Pseudomonas aeruginosa leucine aminopeptidase (PaPepA) demonstrated that it could cleave a variety of p-nitroanilide (pNA) conjugated amino acids, with the highest catalytic efficiency observed for leucine, methionine, phenylalanine, and arginine. nih.gov The specificity is often driven by the kcat value, indicating that the chemical step of catalysis is more sensitive to the nature of the N-terminal residue than the initial binding (KM). nih.gov
The nature of the amino acid adjacent to the esterified residue also plays a crucial role. In the context of L-Leucine, L-prolyl-, methyl ester, the presence of a proline residue significantly influences its recognition and cleavage by proteases. Dipeptidyl peptidases (DPPs), for example, are a family of serine proteases that specifically cleave dipeptides after a penultimate proline residue. nih.gov This specificity arises from the unique conformational constraints imposed by the proline ring, which fits into a specific subsite within the enzyme's active site.
The table below summarizes the substrate preferences of selected proteases, highlighting the importance of the amino acid sequence in determining the rate of hydrolysis.
| Enzyme Family | Primary Specificity | Example | Reference |
| Metalloaminopeptidases (M17) | N-terminal hydrophobic residues, particularly Leucine. | Pseudomonas aeruginosa PepA (PaPepA) | nih.gov |
| Dipeptidyl Peptidases (DPPs) | Cleavage after a penultimate Proline residue. | DPP4, DPP8, DPP9 | nih.gov |
| Serine Proteases | Varies widely; Trypsin prefers basic residues (Lys, Arg), Chymotrypsin prefers aromatic residues (Phe, Tyr, Trp). | Trypsin, α-Chymotrypsin | frontiersin.orgnih.gov |
pH: Each enzyme has an optimal pH at which it exhibits maximum activity. For the hydrolysis of peptide esters, the pH profile is typically bell-shaped. ncert.nic.in The activity declines at pH values above or below the optimum. This is because the catalytic mechanism often relies on specific protonation states of active site residues (e.g., histidine in serine proteases) and the substrate's amino and carboxyl groups. rsc.org For instance, a relatively high pH is often required for the deprotonated amino group of a nucleophile to attack the acyl-enzyme complex in kinetically controlled synthesis, but this can also lead to the hydrolysis of the ester substrate. nih.gov The optimal pH can also be influenced by the specific substrate and the buffer system used. researchgate.net
Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. icm.edu.pl As temperature increases, the rate of hydrolysis generally increases up to an optimum temperature. ncert.nic.inresearchgate.net Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. ncert.nic.in The optimal temperature for protease-catalyzed reactions is often in the range of 40-60°C. nih.govresearchgate.netmdpi.com The relationship between temperature and reaction rate can often be described by the Arrhenius equation, allowing for the calculation of activation energy. nih.gov However, prolonged exposure to even moderately high temperatures can lead to enzyme deactivation. icm.edu.pl
The following table illustrates the typical optimal conditions for the hydrolysis of proteins by different proteases, which can be indicative of the conditions for dipeptide ester hydrolysis.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |
| Alcalase | 7.5 - 8.5 | 50 - 60 | mdpi.commdpi.com |
| Protamex | 7.0 | 50 | mdpi.com |
| Pepsin | 1.0 - 5.0 | 37 - 50 | nih.gov |
Chemoenzymatic Approaches in Peptide Synthesis Using this compound
Chemoenzymatic peptide synthesis combines the stereoselectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. researchgate.netnih.gov this compound can serve as a valuable building block in this approach, acting as an acyl donor in enzyme-mediated peptide bond formation.
In a reversal of their natural hydrolytic function, proteases can be used to catalyze the formation of peptide bonds. nih.govresearchgate.net This can be achieved under either equilibrium-controlled or kinetically-controlled conditions. researchgate.net Kinetically controlled synthesis is generally preferred due to its faster reaction rates and is particularly suitable when using activated esters, such as methyl esters, as acyl donors. frontiersin.org
The mechanism involves the formation of an acyl-enzyme intermediate, similar to the process of hydrolysis. nih.gov However, instead of water, an amino acid or peptide with a free amino group acts as the nucleophile, attacking the acyl-enzyme complex. This results in the formation of a new, longer peptide through a process called aminolysis. nih.gov The success of this synthesis depends on the enzyme's ability to favor aminolysis over the competing hydrolysis reaction. nih.gov Serine and cysteine proteases are commonly employed for this purpose due to their characteristic formation of reactive acyl-enzyme intermediates. nih.gov
For example, a protease could catalyze the reaction between this compound (the acyl donor) and another amino acid or peptide (the nucleophile) to form a tripeptide or larger peptide. The specificity of the enzyme ensures that the peptide bond is formed regioselectively and stereospecifically. researchgate.net
A key challenge in chemoenzymatic peptide synthesis is to maximize the ratio of aminolysis (peptide formation) to hydrolysis (ester cleavage). nih.gov Several factors can be manipulated to favor the desired synthetic outcome:
Enzyme and Substrate Selection: The choice of enzyme is paramount. Enzymes with a high affinity for both the acyl donor and the nucleophile, and a catalytic site that sterically hinders water access, are ideal. researchgate.net Substrate engineering, such as using specific protecting groups, can also influence the reaction pathway. researchgate.net
Substrate Concentration: High concentrations of the nucleophile are generally required to outcompete water for the attack on the acyl-enzyme intermediate. nih.gov Substrate concentrations for monomers can range from 0.1 to 1.0 M. nih.gov
Reaction Medium: Reducing the water content of the reaction medium, for example by using organic solvents or frozen aqueous systems, can shift the equilibrium towards synthesis. researchgate.net However, organic solvents can also denature the enzyme. researchgate.net
pH: The pH must be carefully controlled to ensure that the attacking amino group of the nucleophile is deprotonated and thus more nucleophilic, without excessively promoting the hydrolysis of the ester substrate. nih.gov
Temperature: The optimal temperature for synthesis is a balance between achieving a high reaction rate and maintaining enzyme stability. nih.gov Aminolysis reactions are often performed around 40°C. nih.gov
By carefully optimizing these parameters, it is possible to achieve high yields of the desired peptide product. The table below outlines key factors and their influence on the aminolysis to hydrolysis ratio.
| Factor | Influence on Aminolysis/Hydrolysis Ratio | Rationale | Reference |
| Nucleophile Concentration | Increasing concentration favors aminolysis. | Higher concentration of the amine nucleophile increases the probability of its reaction with the acyl-enzyme intermediate. | nih.gov |
| Water Content | Decreasing water content favors aminolysis. | Reduces the concentration of water as a competing nucleophile. | researchgate.net |
| pH | A balance is required; moderately high pH can favor aminolysis but also increases ester hydrolysis. | The amine nucleophile must be deprotonated, but high pH can promote non-enzymatic hydrolysis. | nih.gov |
| Enzyme Choice | Enzymes with specific active site geometries can favor aminolysis. | The enzyme's structure can facilitate the binding of the amine nucleophile while restricting water access. | researchgate.net |
Based on a comprehensive review of scientific literature, there is no available research data detailing the involvement of the chemical compound This compound in the enzymatic production of Fatty Acid Methyl Esters (FAME) or any related biocatalytic processes.
Therefore, it is not possible to provide an article section on the "Enzymatic Production of Fatty Acid Methyl Esters (FAME) and Related Processes" that is focused on this compound, as there is no scientific basis for such a discussion in the current literature.
Applications in Chiral Synthesis and Peptidomimetic Design
L-Leucine, L-prolyl-, methyl ester as a Chiral Building Block in Asymmetric Synthesis
The term "chiral building block" refers to a molecule that possesses a defined three-dimensional structure and can be incorporated into a larger molecule to control its stereochemistry. This compound, with its two chiral centers, is a prime example of such a building block, influencing the stereochemical outcome of chemical reactions. Chiral auxiliaries, for instance, are stereogenic groups temporarily integrated into a compound to direct the stereoselectivity of subsequent reactions. wikipedia.org
Dipeptide methyl esters are recognized for their potential in chiral recognition and synthesis. nih.gov Chiral auxiliaries derived from amino acids have been instrumental in asymmetric synthesis. For example, pseudoephedrine, an amino alcohol, can be acylated to form amides that undergo highly diastereoselective alkylations. acs.org Similarly, dipeptides like this compound can serve as scaffolds for developing new chiral auxiliaries. The defined stereochemistry at both the leucine (B10760876) and proline residues can effectively bias the stereochemical course of reactions on a substrate to which it is temporarily attached.
Research into the chiral recognition capabilities of dipeptide methyl esters has shown that the order and nature of the amino acid residues significantly impact their interaction with other chiral molecules. nih.govacs.org Anionic β-cyclodextrins, for instance, have been shown to interact more strongly with the (R,R)-enantiomers of dipeptide methyl esters, with the C-terminal amino acid residue playing a dominant role in enantioselectivity. nih.gov This principle underpins the potential development of chiral auxiliaries from specific dipeptide sequences.
| Dipeptide Derivative | Application | Key Finding |
| Sodium N-undecylenyl-L-leucine-L-valine (poly(L-SULV)) | Chiral surfactant in electrokinetic chromatography | Demonstrates superior enantioselectivity for certain atropisomers compared to other dipeptide surfactants, highlighting the importance of amino acid order. nih.govacs.org |
| Anionic heptakis[6-carboxymethylthio-6-deoxy]-β-cyclodextrin | Chiral recognition of dipeptide methyl esters | Shows stronger interaction with (R,R)-enantiomers, with the C-terminal residue being a key determinant of enantioselectivity. nih.gov |
| Pseudoephedrine amides | Chiral auxiliaries | Undergo highly diastereoselective alkylations, producing α-substituted products with high enantiomeric enrichment. acs.org |
Chirality is a fundamental property that influences the structure and function of materials at the molecular and supramolecular levels. researchgate.net In polymer and material science, the incorporation of chiral units, such as amino acids and peptides, can lead to the formation of materials with unique properties and applications. researchgate.netnih.gov The inherent chirality of this compound can be harnessed to create polymers with ordered helical structures or materials with specific recognition capabilities.
The self-assembly of peptides is highly dependent on their sequence and chirality, leading to various nanostructures like fibrils, belts, and tubes. nih.gov By incorporating dipeptides like this compound into polymer chains, it is possible to direct the formation of higher-order chiral structures. These chiral polymers can find applications in enantioselective separations, catalysis, and the development of "smart" materials that respond to chiral stimuli. researchgate.net For example, polymerized dipeptide surfactants have been effectively used in chiral separations. nih.govacs.org
Design and Synthesis of Peptidomimetics Incorporating Proline and Leucine Motifs
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified, non-peptidic backbones. researchgate.net This modification often leads to improved stability against enzymatic degradation and better oral bioavailability. The proline-leucine motif is a common feature in bioactive peptides, and this compound serves as a valuable starting point for the design of peptidomimetics that replicate or block the biological actions of these peptides. scispace.comnih.gov
The proline ring in the dipeptide imparts significant conformational rigidity. nih.govnih.gov Modifications to this scaffold are a key strategy in peptidomimetic design. These can include altering the proline ring itself, for instance, by introducing substituents or changing the ring size, or by modifying the leucine side chain. scispace.comsigmaaldrich.com Such modifications aim to fine-tune the three-dimensional shape of the molecule to enhance its interaction with a biological target. upc.edu The synthesis of proline analogues with substitutions at various positions has been a subject of extensive research to control the conformational properties of peptides. nih.govnih.gov
| Modification Strategy | Example | Desired Outcome |
| Ring substitution on proline | 5,5-dimethylthiazolidine-4-carboxylic acid | Introduction of local conformational constraints to improve affinity. upc.edu |
| α-Methylation of proline | α-Methyl-proline | To study the influence of cis/trans-isomerism on bioactivity. sigmaaldrich.com |
| Introduction of non-natural amino acids | D-leucine substitution | To enhance bioactivity and reduce hemolytic activity. nih.gov |
Many peptides adopt a specific three-dimensional conformation, such as a β-turn or a helix, to exert their biological activity. nih.gov Peptidomimetics are designed to lock the molecule into this bioactive conformation, which can lead to increased potency and selectivity. scispace.com The rigid proline residue in this compound naturally promotes turn-like structures. nih.gov By using this dipeptide as a scaffold, researchers can create mimics of larger peptides, allowing for the study of structure-activity relationships and the development of new therapeutic agents. researchgate.netscispace.com For example, proline and its analogues are known to stabilize secondary structures like β-turns and polyproline helices. nih.gov
To further restrict the conformational freedom of the proline-leucine motif, constrained analogs and cyclic dipeptides can be synthesized. scispace.comnih.gov Cyclization is a common strategy to create more rigid structures that can mimic specific turns or loops in a peptide chain. nih.govcapes.gov.br Cyclic dipeptides, also known as diketopiperazines (DKPs), are among the simplest cyclic peptides and have been shown to possess a range of biological activities. researchgate.netwikipedia.org The cyclization of a linear dipeptide like L-Leucine, L-proline can lead to a constrained DKP that presents the leucine and proline side chains in a well-defined spatial orientation, potentially enhancing its affinity for a biological target. The synthesis of such cyclic structures can be achieved through various chemical methods, including intramolecular cyclization. nih.govresearchgate.net
Theoretical and Computational Studies of Dipeptide Esters
Quantum Chemical Calculations for Elucidating Intramolecular Interactions
Studies on similar dipeptides have shown that density functional theory (DFT) is a commonly employed method to investigate these interactions. By analyzing the electron density distribution, one can identify bond critical points and characterize the nature and strength of intramolecular hydrogen bonds, which are often pivotal in defining the secondary structure of peptides.
Modeling and Simulation in Predicting Chemical Behavior
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD simulations for L-Leucine, L-prolyl-, methyl ester are not published, the general methodology is widely applied to peptides. nih.gov
MD simulations can be used to:
Explore the conformational landscape and identify the most stable and frequently occurring structures.
Simulate the folding and unfolding processes of peptides.
Predict how the peptide will interact with solvent molecules and other solutes. nih.gov
Understand the thermodynamics and kinetics of conformational changes.
For a dipeptide like this compound, MD simulations could reveal the preferred rotameric states of the leucine (B10760876) side chain and the puckering dynamics of the proline ring. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is therefore highly dependent on the quality of the force field used. nih.gov
Molecular Modeling and Docking Studies in Peptidomimetic Design
Molecular modeling and docking are essential techniques in peptidomimetic design, which aims to develop molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. Although specific docking studies for this compound are not detailed in the provided search results, the general application of these methods is well-established. ijpsr.com
Docking simulations can predict the binding orientation and affinity of a ligand (in this case, the dipeptide ester) to a target receptor, such as an enzyme or a protein. ijpsr.com This information is invaluable for:
Identifying potential biological targets.
Understanding the structure-activity relationship (SAR).
Guiding the design of more potent and selective inhibitors or agonists.
In the context of this compound, docking studies could be employed to investigate its potential interactions with various biological targets. For example, dipeptides containing proline and leucine have been studied for their potential roles in various biological processes. nih.govnih.gov Computational docking would allow for the virtual screening of this compound against a panel of receptors to identify potential therapeutic applications. ijpsr.com
| Computational Technique | Application in Peptidomimetic Design |
| Molecular Modeling | Generation of 3D structures, conformational analysis. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. ijpsr.com |
| Virtual Screening | High-throughput screening of compound libraries against specific targets. |
Emerging Research Directions and Future Outlook
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The chemical synthesis of peptides has traditionally been a complex process. nih.gov However, the landscape of peptide synthesis is undergoing a significant transformation, driven by the need for more efficient, scalable, and environmentally friendly methods. marketsandmarkets.com For shorter peptides like dipeptides, solution-phase synthesis has often been the preferred strategy. nih.gov Innovations in this area are focused on minimizing waste and improving yields.
One area of advancement is the use of greener solvents and reagents. For instance, the development of eco-friendly binary solvent systems is being explored to reduce the environmental impact of peptide synthesis. unifi.it Another approach involves the use of microwave irradiation in solvent-free conditions, which has been shown to produce di-, tri-, tetra-, and pentapeptides with high yields and purities. nih.gov Additionally, enzymatic catalysis offers a highly specific and efficient alternative to traditional chemical synthesis, operating under mild conditions. creative-peptides.com The use of protecting groups is a well-established strategy to ensure the formation of the desired peptide bond, and research continues into new and more easily removable protecting groups. masterorganicchemistry.com
| Synthetic Approach | Key Advantages | Relevant Research Findings |
| Green Chemistry | Reduced environmental impact, use of sustainable materials. | Exploration of novel eco-friendly binary solvent systems. unifi.it |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, and purity. nih.gov | Successful gram-scale synthesis of short peptides with no loss in purity or yield. nih.gov |
| Enzymatic Synthesis | High specificity, mild reaction conditions, and efficiency. creative-peptides.comresearchgate.net | Proteases can be used to catalyze peptide bond formation. researchgate.net |
| Advanced Protecting Groups | Selective protection and deprotection, leading to higher yields of the desired product. masterorganicchemistry.com | The use of selectively removable protecting groups allows for the stepwise synthesis of longer peptides. masterorganicchemistry.com |
Advanced Characterization Techniques for Complex Dipeptide Systems
A thorough understanding of the structural and functional properties of dipeptides like L-Leucine, L-prolyl-, methyl ester relies on a suite of advanced analytical techniques. resolvemass.ca These methods are crucial for verifying the identity, purity, and conformational characteristics of these molecules.
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of peptides and identifying any post-translational modifications. resolvemass.ca When coupled with liquid chromatography (LC-MS/MS), it allows for the quantification of specific dipeptides in complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is essential for assessing the purity of a synthesized peptide and detecting any byproducts. resolvemass.ca
| Technique | Information Provided | Application to Dipeptides |
| Mass Spectrometry (MS) | Molecular weight, sequence, modifications. resolvemass.ca | Identification and quantification of dipeptides. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, detection of impurities. resolvemass.ca | Separation and purification of synthesized dipeptides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, dynamics, conformation. resolvemass.ca | Studying proline cis-trans isomerization. frontiersin.org |
| Circular Dichroism (CD) Spectroscopy | Secondary structure (α-helix, β-sheet). resolvemass.ca | Analyzing the overall fold of dipeptides. |
| Ion Mobility Spectrometry (IMS) | Separation of isomers, conformational analysis. acs.org | Characterization of peptide epimers. acs.org |
Exploration of Novel Biocatalytic Pathways
The use of enzymes, or biocatalysis, in peptide synthesis is a rapidly growing field, offering a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can catalyze the formation of peptide bonds with high specificity, reducing the need for protecting groups and minimizing side reactions. numberanalytics.com
Researchers are actively exploring and engineering enzymes, such as proteases and ligases, for the synthesis of dipeptides. researchgate.netnih.gov For example, nonribosomal peptide synthetases and L-amino acid α-ligases are being investigated for the fermentative production of dipeptides. nih.gov The discovery of novel enzymes through genome mining and the optimization of existing enzymes through protein engineering are expanding the toolbox for biocatalytic peptide synthesis. nih.govnih.gov This includes the development of enzymes that can function in non-aqueous environments or with non-natural substrates, further broadening the scope of biocatalysis. rsc.org
Computational Approaches in Rational Design of Dipeptide-Based Structures
Computational modeling has become an indispensable tool in the rational design of peptide-based structures. nih.gov These methods allow researchers to predict the structure, stability, and binding properties of peptides before they are synthesized, saving significant time and resources. researchgate.net
Molecular docking simulations can predict how a dipeptide might interact with a biological target, such as a receptor or enzyme. acs.org Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of peptides in solution. youtube.com For proline-containing peptides, computational methods are particularly useful for studying the energetic landscape of cis-trans isomerization. frontiersin.org Furthermore, machine learning and artificial intelligence are emerging as powerful tools for designing peptides with specific properties and for optimizing synthesis pathways. marketsandmarkets.comcreative-peptides.com
| Computational Method | Application in Dipeptide Design | Key Insights |
| Molecular Docking | Predicting binding modes and affinities to target proteins. acs.org | Identification of potential biological targets and lead optimization. |
| Molecular Dynamics (MD) Simulations | Simulating conformational dynamics and flexibility. youtube.com | Understanding the structural ensemble and proline isomerization. frontiersin.org |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Elucidating the details of enzymatic reactions. |
| Machine Learning/AI | Designing novel peptides and optimizing synthesis. marketsandmarkets.comcreative-peptides.com | Accelerating the discovery and development of new peptide-based molecules. creative-peptides.com |
Potential for this compound in Chemical Biology Research
Dipeptides and their derivatives, including this compound, serve as valuable tools in chemical biology for probing and manipulating biological systems. numberanalytics.com Their relatively small size allows them to interact with specific biological targets, while their peptide nature makes them amenable to systematic modification.
One area of interest is their use as building blocks for constructing larger, more complex molecules with tailored biological activities. numberanalytics.com They can also be used to study the substrate specificity of enzymes involved in peptide metabolism. For example, L-leucyl-L-leucine methyl ester has been used to study the activity of dipeptidyl peptidase I, a lysosomal thiol protease. nih.govnih.gov The immunomodulatory activity of certain dipeptide esters also presents opportunities for research in immunology and the development of new therapeutic strategies. cancer.gov Furthermore, dipeptides can be incorporated into larger peptide sequences to modulate their structure and function, for example, by influencing their conformational preferences. nih.gov
Q & A
Q. What ethical considerations apply when using Leu-Leu-OMe to deplete human NK cells in co-culture tumor models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
